molecular formula C19H17NO5 B5549324 ethyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate

ethyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate

Cat. No. B5549324
M. Wt: 339.3 g/mol
InChI Key: UNRQHLPDGNNEEZ-ONNFQVAWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}benzoate is a chemical compound with potential applications in various fields. Its properties and synthesis methods have been the subject of scientific research.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical reactions. For example, ethyl 2-cyano-3-{5-[(4-nitro-benzoyl)-hydrazonomethyl]-1H-pyrrol-2-yl}-acrylate was synthesized from ethyl 2-cyano-3-(5-formyl-1H-pyrrol-2-yl)-acrylate and 4-nitro-benzohydrazide, characterized by spectroscopic techniques (Singh et al., 2013). These methods typically involve the use of various reagents and catalysts under controlled conditions.

Molecular Structure Analysis

The molecular structure of similar compounds is often determined using techniques like X-ray diffraction, NMR, and IR spectroscopy. For example, the structure of ethyl 2-(3-methyl-5-oxo-4,5-dihydro-3H-benzo[e][1,4]diazepin-2-ylamino)benzoate was established based on 1H-NMR, 13C-NMR, and mass spectral data (Al-Said & Al-Sghair, 2013).

Chemical Reactions and Properties

These compounds are involved in various chemical reactions, leading to the formation of new substances. The nature of the reactions depends on the functional groups present in the molecules. For instance, the study of the synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate involved developing stereospecific oxidizing reagents (Sunthankar et al., 1993).

properties

IUPAC Name

ethyl 4-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5/c1-2-23-19(22)14-5-7-15(8-6-14)20-18(21)10-4-13-3-9-16-17(11-13)25-12-24-16/h3-11H,2,12H2,1H3,(H,20,21)/b10-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRQHLPDGNNEEZ-ONNFQVAWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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